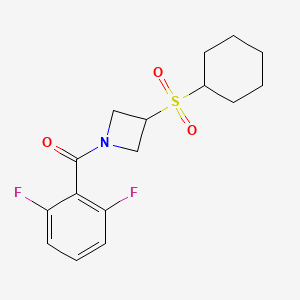
3-(CYCLOHEXANESULFONYL)-1-(2,6-DIFLUOROBENZOYL)AZETIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(CYCLOHEXANESULFONYL)-1-(2,6-DIFLUOROBENZOYL)AZETIDINE is a useful research compound. Its molecular formula is C16H19F2NO3S and its molecular weight is 343.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Cyclohexanesulfonyl)-1-(2,6-difluorobenzoyl)azetidine is a synthetic organic compound characterized by its unique structural components, which include an azetidine ring and a cyclohexanesulfonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is C16H19F2NO3S. The compound consists of three main structural components:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
- Cyclohexanesulfonyl Group : A sulfonyl group that can enhance solubility and bioavailability.
- 2,6-Difluorobenzoyl Moiety : A fluorinated aromatic group that may contribute to the compound's pharmacological properties.
The precise mechanism of action for this compound remains to be elucidated. However, based on related compounds:
- Binding Affinity : The structural features may allow the compound to bind effectively to specific biological targets, such as receptors or enzymes involved in cancer signaling pathways.
- Induction of Cellular Stress : Similar compounds have been shown to induce endoplasmic reticulum stress and activate apoptotic pathways in cancer cells .
Research Findings and Case Studies
Research into azetidine derivatives has revealed promising results regarding their biological activities. Below is a summary table highlighting relevant studies:
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWDJCYWUVFPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














